UCB-J

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

UCB-J, also known as 11C-UCB-J, is a PET tracer used for imaging the synaptic vesicle glycoprotein 2A in the human brain . It is utilized to study brain changes associated with several diseases including Alzheimer’s disease, schizophrenia, and depression .

Synthesis Analysis

UCB-J is synthesized with high purity, greater than 98% . It exhibits a high free fraction (0.46 ± 0.02) and metabolizes at a moderate rate (39% ± 5% and 24% ± 3% parent remaining at 30 and 90 min) in plasma .Molecular Structure Analysis

The molecular structure of UCB-J is complex and includes elements such as carbon, hydrogen, fluorine, nitrogen, and oxygen . The IUPAC name for UCB-J is (4 R )-1- { [3- ( 11 C)Methylpyridin-4-yl]methyl}-4- (3,4,5-trifluorophenyl)pyrrolidin-2-one .Physical And Chemical Properties Analysis

UCB-J has a molar mass of 320.315 g·mol −1 . It displays high uptake and fast kinetics in the monkey brain .Applications De Recherche Scientifique

Hematologic Malignancies and Hematopoietic Cell Transplantation Umbilical cord blood (UCB) is increasingly used as an alternative source of hematopoietic stem cells for transplantation, particularly in patients lacking a matched donor. It's routinely utilized in pediatric transplantation when a sibling donor isn't available and is an alternative for adults with hematologic malignancies. UCB transplantation shows promising outcomes in children and adults with acute leukemias and other hematologic diseases, emphasizing its role in the treatment of these conditions (Brunstein, 2011).

Regenerative Medicine and Tissue Engineering UCB stem cells, characterized by high differentiation and regeneration potential, are instrumental in regenerative medicine. Their applications extend beyond hematoblastoses to potentially improving the prognosis of degenerative diseases and injuries. Research focuses on tissue engineering, such as bioartificial heart valves and vessels, and treating conditions like myocardial infarction, type 1 diabetes, and neurodegenerative diseases. The success in urology, particularly in treating incontinence with UCB stem cells, underscores the progress in adult stem cell research and clinical application, demanding a more rational approach to UCB stem cell management (Jacobs & Schneider, 2009).

Immune Reconstitution and Antiviral Cell Therapy UCB transplantation is known for delayed engraftment and immune reconstitution, increasing the risk of infection. However, recent studies indicate that conditioning regimens, particularly the omission of in vivo T-cell depletion, might facilitate rapid immune recovery after UCB transplantation. The unique properties of UCB cells and the pivotal role of thymic function in immune reconstitution are critical areas of study. Moreover, the development of UCB and third-party peripheral blood-derived antiviral cell therapy offers novel approaches to manage viral complications post-transplant (Lucchini, Perales, & Veys, 2015).

Ex Vivo Expansion and Support in Hematopoiesis UCB has emerged as an alternative to bone marrow for hematopoietic stem and progenitor cell (HSPC) transplantation. The ex vivo expansion of HSPCs prior to transplantation is a strategy to overcome the limitation of insufficient UCB-HSPC numbers. Using mesenchymal stromal cells (MSCs) from Wharton's Jelly as a feeder layer in co-culture systems has been explored to support hematopoiesis in vitro and in vivo, offering a promising approach to enhance the efficacy of UCB-HSPC transplantation (Lo Iacono et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

UCB-J is an emerging tool for the noninvasive measurement of synaptic vesicle density in vivo . It has the potential to allow early detection of disease and improved prognosis, as well as enabling measurement of target engagement in early clinical drug development of agents based on the levetiracetam pharmacophore . It is currently the compound most frequently used for a variety of neurophysiological investigations .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of UCB-J involves the condensation of two key starting materials, 2,3-dihydro-1H-inden-2-amine and 4-(4-(2-(trifluoromethyl)pyridin-4-yl)piperazin-1-yl)benzonitrile, followed by a series of reactions to form the final product.", "Starting Materials": [ "2,3-dihydro-1H-inden-2-amine", "4-(4-(2-(trifluoromethyl)pyridin-4-yl)piperazin-1-yl)benzonitrile" ], "Reaction": [ "Step 1: Condensation of 2,3-dihydro-1H-inden-2-amine and 4-(4-(2-(trifluoromethyl)pyridin-4-yl)piperazin-1-yl)benzonitrile in the presence of a base such as potassium carbonate in DMF to form the intermediate product.", "Step 2: Reduction of the intermediate product using a reducing agent such as sodium borohydride in methanol to form the corresponding amine.", "Step 3: Acylation of the amine using an acylating agent such as acetic anhydride in the presence of a base such as pyridine to form the final product, UCB-J." ] } | |

Numéro CAS |

1604786-87-9 |

Formule moléculaire |

C17H15F3N2O |

Poids moléculaire |

320.32 |

Pureté |

>95% |

Synonymes |

(4R)-1-[(3-methyl-4-pyridyl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |

Origine du produit |

United States |

Q & A

A: UCB-J binds specifically to synaptic vesicle glycoprotein 2A (SV2A) [, , , , , , , , , , , , , , , , , , , , , ]. SV2A is a transmembrane protein found on synaptic vesicles, small membrane-bound compartments within neurons that store neurotransmitters for release at synapses. While the precise function of SV2A is not fully understood, it is believed to be involved in the regulation of neurotransmitter release and synaptic vesicle trafficking.

A: UCB-J is a non-subtype-selective SV2A ligand and does not appear to directly affect SV2A function or downstream signaling pathways [, ]. It primarily acts as a marker for SV2A, allowing researchers to visualize and quantify synaptic density.

ANone: The molecular formula of UCB-J is C17H16F3N2O2, and its molecular weight is 353.32 g/mol.

A: Yes, in silico modeling and molecular dynamics simulations have been employed to investigate the binding interactions of UCB-J and related compounds with different isoforms of SV2A []. These studies have provided insights into the binding modes, types of interactions (hydrogen bonding, hydrophobic interactions, π-π interactions, etc.), and binding free energies associated with these interactions.

A: Structure-activity relationship studies have explored modifications to the UCB-J scaffold to optimize its properties as an imaging agent [, ]. For instance, the development of 18F-SynVesT-1 (18F-SDM-8), a difluoro analog of UCB-J, aimed to improve its properties for PET imaging while maintaining high SV2A binding affinity []. These studies demonstrate that even minor structural changes can have significant impacts on binding affinity and other pharmacological properties.

A: UCB-J exhibits moderate metabolic stability in plasma []. During preclinical studies, approximately 39% of the parent compound remained in plasma after 30 minutes []. Its stability allows for its successful application in PET imaging studies.

ANone: The provided articles do not detail specific formulation strategies for UCB-J. As a radiolabeled compound with a short half-life, its production and formulation are likely optimized for radiochemical purity and rapid administration for PET imaging.

A: Following intravenous administration, UCB-J readily crosses the blood-brain barrier and exhibits high uptake in gray matter regions of the brain, consistent with the widespread distribution of SV2A [, , ]. This pattern of distribution makes it suitable for assessing synaptic density in various brain regions.

A: While the specific metabolic pathways of UCB-J are not detailed in the provided articles, it is known to be metabolized relatively rapidly [, ]. The liver is a significant organ for its metabolism and elimination [].

ANone: Yes, UCB-J has been widely used in preclinical studies using various animal models of neurological disorders:

- Alzheimer's disease: Studies in mouse models of Alzheimer's disease have shown reduced UCB-J binding in brain regions associated with synaptic loss [, ].

- Huntington's disease: In mouse models of Huntington's disease, UCB-J PET imaging has revealed significant SV2A deficits in the brain and spinal cord, even in early stages of the disease [, , ].

- Parkinson's disease: Research utilizing a rat model of Parkinson's disease demonstrated that UCB-J could detect decreases in SV2A binding in specific brain regions affected by the neurotoxin 6-hydroxydopamine [, ].

- Spinal Cord Injury: Studies in rodent models of spinal cord injury have successfully employed UCB-J PET imaging to detect and monitor SV2A loss following injury [].

- Epilepsy: Research in rat models of temporal lobe epilepsy has demonstrated that UCB-J can visualize and track changes in SV2A binding during different stages of epileptogenesis [].

ANone: While UCB-J has not been used in large-scale clinical trials as a primary outcome measure, several pilot studies have explored its potential in various neurological and psychiatric conditions:

- Alzheimer's disease: Pilot studies have demonstrated reduced hippocampal UCB-J binding in patients with Alzheimer's disease compared with cognitively normal individuals, suggesting its potential as an early biomarker for synaptic loss [, , ].

- Huntington's disease: Initial studies using UCB-J PET have shown promise in detecting early synaptic loss in premanifest and early manifest HD mutation carriers [, ].

- Parkinson's disease: UCB-J has been investigated in the context of Parkinson's disease, with studies suggesting its potential for assessing synaptic density changes in the basal ganglia and other brain regions affected by the disease [].

- Frontotemporal Dementia: A study using UCB-J PET in patients with behavioral variant frontotemporal dementia demonstrated a significant reduction in SV2A binding in frontotemporal brain regions, supporting its use for investigating synaptic loss in this condition [].

- Epilepsy: UCB-J PET has shown promise in evaluating synaptic density in patients with temporal lobe epilepsy, potentially aiding in the identification of seizure foci and monitoring disease progression [, ].

- Schizophrenia: UCB-J has been investigated as a potential biomarker for synaptic alterations in schizophrenia, with studies showing reduced binding in specific brain regions in patients compared with healthy controls [, ].

ANone: Synaptic dysfunction and loss are hallmarks of many neurodegenerative and psychiatric disorders. UCB-J PET imaging allows researchers and clinicians to:

- Identify early synaptic loss: UCB-J PET can detect subtle changes in synaptic density, potentially identifying individuals in the early stages of a disease, even before significant clinical symptoms manifest [, ].

- Monitor disease progression: Longitudinal UCB-J PET studies can track changes in synaptic density over time, providing insights into disease progression and treatment response [, ].

- Evaluate treatment efficacy: UCB-J PET holds promise as an outcome measure in clinical trials for disease-modifying therapies aimed at preserving or restoring synaptic function [, , ].

ANone: Quantification of UCB-J binding in PET studies typically involves:

- Kinetic Modeling: Compartmental modeling approaches, such as the one-tissue compartment model (1TCM) or two-tissue compartment model (2TCM), are commonly used to estimate parameters like volume of distribution (VT), which reflects SV2A density [, , , , , ].

- Reference Region Methods: The centrum semiovale, a white matter region with minimal SV2A expression, has been proposed as a reference region for simplified quantification methods like the standardized uptake value ratio (SUVR) [, , ].

A: Research suggests that a scan duration of 60 minutes is sufficient for reliable quantification of UCB-J binding using both plasma input and reference tissue models [, , , ]. The choice of kinetic model and reference region may depend on factors such as the specific research question, available data, and study population.

A: Studies have demonstrated excellent test-retest reproducibility for UCB-J PET, with variability in VT values typically within 3–9% across different brain regions [, ]. This high reproducibility supports its reliability as a quantitative imaging tool.

ANone: While UCB-J is currently considered a leading tracer for SV2A imaging, alternative PET tracers have been explored, including:

- 18F-SynVesT-1 (18F-SDM-8): This is an 18F-labeled analog of UCB-J that offers the advantage of a longer half-life, potentially facilitating multisite studies and wider clinical accessibility [, , ].

ANone: UCB-J was first reported as a potential PET tracer for SV2A in the early 2010s. Key milestones in its development include:

- Preclinical validation: Initial studies in nonhuman primates demonstrated the favorable kinetics and binding properties of UCB-J, supporting its translation to human imaging studies [].

- First-in-human studies: These studies confirmed the safety, tolerability, and excellent imaging characteristics of UCB-J in healthy human volunteers [, ].

- Clinical applications: Pilot studies in various neurological and psychiatric conditions have shown the potential of UCB-J PET for detecting and monitoring synaptic loss, supporting its role as a promising biomarker [, , , , , , ].

- Development of 18F-labeled analog: The development of 18F-SynVesT-1, a longer-lived analog of UCB-J, represents a significant advancement, potentially broadening the accessibility and clinical utility of SV2A PET imaging [, , ].

A: UCB-J PET, when combined with other imaging modalities like MRI and other PET tracers (e.g., amyloid PET or tau PET), provides a more comprehensive understanding of disease processes [, , , , , ]. This multi-modal approach allows researchers to correlate synaptic loss with other pathological features, brain network activity, and cognitive performance, providing a more complete picture of disease mechanisms and progression.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

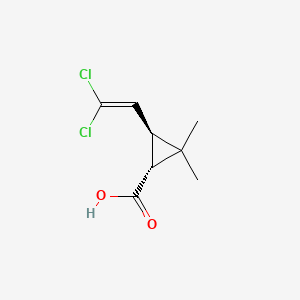

![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)

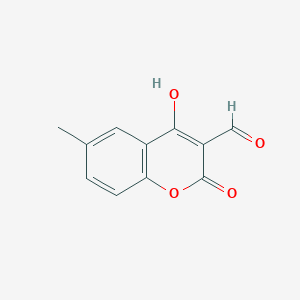

![Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1147626.png)